



Lipofermata: A Tool for Investigating Cellular Fatty Acid Uptake

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Compound of Interest		
Compound Name:	Lipofermata	
Cat. No.:	B15566111	Get Quote

Application Note and Protocol

For researchers, scientists, and drug development professionals, understanding the mechanisms of cellular nutrient uptake is paramount. **Lipofermata** has emerged as a critical chemical tool for elucidating the pathways of long-chain fatty acid transport into cells. This document provides a detailed protocol for utilizing **Lipofermata** in a cellular fatty acid uptake assay, clarifies its mechanism of action, and presents relevant data for experimental design.

Lipofermata, also known as CB16.2, is a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3] FATP2 is an integral membrane protein that facilitates the transport of long and very-long-chain fatty acids across the plasma membrane.[3][4] By inhibiting FATP2, **Lipofermata** allows researchers to probe the role of this specific transporter in cellular lipid metabolism and to investigate the consequences of its blockade, which can prevent cellular dysfunction and death induced by excessive saturated fatty acids. It acts as a non-competitive inhibitor, meaning it does not directly compete with fatty acids for the same binding site on the transporter.

Experimental Principle

The cellular uptake assay described here utilizes a fluorescently labeled fatty acid analog, such as BODIPY-FL C16 or C1-BODIPY-C12, to visualize and quantify fatty acid transport into cultured cells. The assay measures the reduction in the uptake of the fluorescent fatty acid in the presence of **Lipofermata**, thereby determining the compound's inhibitory activity on FATP2-mediated transport.



Quantitative Data Summary

The inhibitory potency of **Lipofermata** can be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the fatty acid uptake by 50%. The IC50 values for **Lipofermata** can vary depending on the cell line.

Cell Line	Model For	IC50 (μM)	Reference
HepG2	Human Hepatocytes	2.3	
Caco-2	Human Enterocytes	6	-
mmC2C12	Myocytes	3 - 6	-
rnINS-1E	Pancreatic β-cells	3 - 6	-
Primary Human Adipocytes	Adipocytes	39	-
LLC-PK1	Proximal Tubule Cells	6	-

Experimental Protocol: Fatty Acid Uptake Inhibition Assay

This protocol details the steps to measure the inhibition of fatty acid uptake by **Lipofermata** in a selected cell line.

Materials

- Cell line of interest (e.g., HepG2, Caco-2)
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 96-well black, clear-bottom plates



- Lipofermata (and its analogues, if desired)
- Fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL C16)
- Fatty acid-free Bovine Serum Albumin (BSA)
- Trypan Blue solution (to quench extracellular fluorescence)
- Microplate reader with fluorescence detection capabilities (e.g., BioTek Synergy Plate reader)

Methods

- · Cell Seeding:
 - Culture the chosen cell line in complete medium until confluent.
 - Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁵ cells/well.
 - Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours to allow for cell adherence and formation of a monolayer.
- Preparation of Reagents:
 - Lipofermata Stock Solution: Prepare a stock solution of Lipofermata in DMSO. Further dilute in assay buffer to achieve the desired final concentrations (e.g., ranging from 1.25 μM to 20 μM).
 - Fluorescent Fatty Acid-BSA Complex: Prepare a stock solution of the fluorescent fatty acid analog (e.g., C1-BODIPY-C12) in ethanol or DMSO. To prepare the working solution, complex the fluorescent fatty acid with fatty acid-free BSA in the assay buffer. A common ratio is between 0.1:1 to 4:1 (fluorescent fatty acid to BSA).
- Inhibition Assay:
 - On the day of the assay, gently wash the cell monolayer twice with warm PBS.

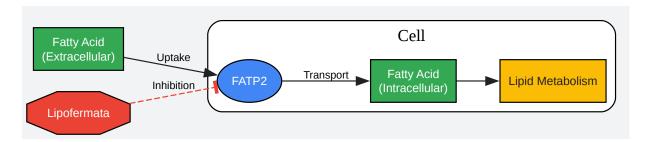


- Add the desired concentrations of **Lipofermata** (prepared in assay buffer) to the respective wells. Include wells with vehicle control (DMSO in assay buffer).
- Incubate the plate with Lipofermata for a predetermined time (e.g., 30 minutes) at 37°C.
- Fatty Acid Uptake Measurement:
 - To initiate the uptake, add the fluorescent fatty acid-BSA complex to each well.
 - Immediately place the plate in a pre-warmed microplate reader.
 - Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm for C1-BODIPY-C12) in kinetic mode, taking readings every 5-12 seconds for a total of 5 minutes.
 - After the kinetic read, add Trypan Blue solution to all wells to quench the extracellular fluorescence from the fatty acid analog that has not been internalized.
 - Measure the final endpoint fluorescence.
- Data Analysis:
 - Determine the initial rate of uptake from the linear portion of the kinetic curve (typically between 30 and 90 seconds).
 - Subtract the background fluorescence from wells containing only media and the fluorescent fatty acid-BSA complex.
 - Normalize the fluorescence values to the protein content in each well, if necessary, which can be determined using a standard protein assay like the BCA assay.
 - Plot the rate of fatty acid uptake against the concentration of Lipofermata.
 - Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., SigmaPlot, GraphPad Prism).

Visualizations



Lipofermata's Mechanism of Action

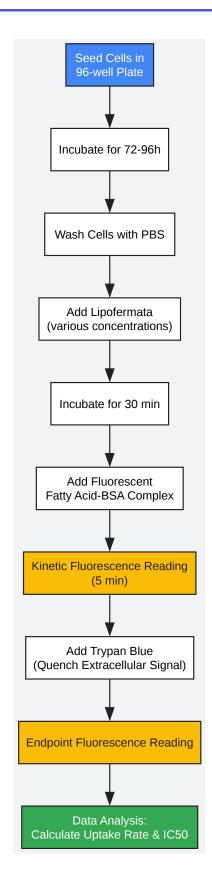


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Caption: Lipofermata inhibits FATP2-mediated fatty acid transport into the cell.

Experimental Workflow for Fatty Acid Uptake Inhibition Assay





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Caption: Workflow for the **Lipofermata**-mediated fatty acid uptake inhibition assay.



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